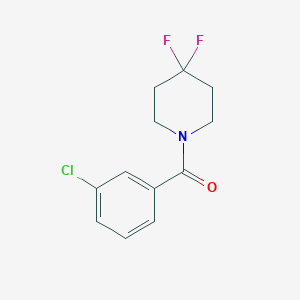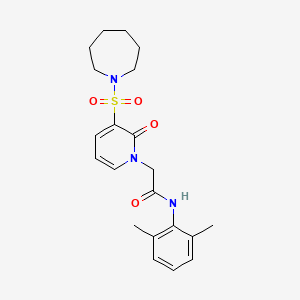
(3-Chlorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)-(4,4-difluoropiperidin-1-yl)methanone, commonly known as 3-Cl-4,4-DFPVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that is chemically similar to other cathinones such as mephedrone and methamphetamine. The compound has been used for scientific research purposes due to its potential to interact with the central nervous system.
作用机制
The exact mechanism of action of 3-Cl-4,4-DFPVP is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including dopamine, norepinephrine, and serotonin. The compound has been found to increase the release of dopamine, which is associated with its stimulant effects.
Biochemical and Physiological Effects:
The use of 3-Cl-4,4-DFPVP has been associated with a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. The compound has also been found to cause hyperactivity, agitation, and anxiety in animal models.
实验室实验的优点和局限性
One advantage of using 3-Cl-4,4-DFPVP in lab experiments is its potent stimulant properties, which make it a useful tool for studying the effects of cathinones on the central nervous system. However, the compound also has limitations, including its potential for abuse and the lack of data on its long-term effects.
未来方向
There are several future directions for research on 3-Cl-4,4-DFPVP. One area of interest is the development of new synthetic cathinones with improved safety profiles and reduced potential for abuse. Additionally, further research is needed to understand the long-term effects of 3-Cl-4,4-DFPVP use and its potential for addiction. Finally, there is a need for more studies on the mechanism of action of the compound and its interactions with various neurotransmitter systems in the brain.
合成方法
The synthesis of 3-Cl-4,4-DFPVP involves the reaction of 3-chlorophenylacetonitrile with 4,4-difluoro-1-piperidinylmethanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction produces a white crystalline powder that is purified using various techniques such as recrystallization and chromatography.
科学研究应用
3-Cl-4,4-DFPVP has been used in scientific research to investigate its potential as a psychoactive substance. The compound has been found to exhibit stimulant properties, including enhanced locomotor activity and increased dopamine release. Additionally, it has been used to study the effects of cathinones on the central nervous system and their potential for abuse.
属性
IUPAC Name |
(3-chlorophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c13-10-3-1-2-9(8-10)11(17)16-6-4-12(14,15)5-7-16/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVMASYYQRAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)-4,4-difluoropiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)
![N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2381115.png)

![(2-Ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2381118.png)



![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2381124.png)